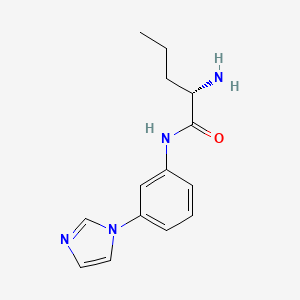
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone, also known as GW501516, is a chemical compound that has gained attention in the scientific community due to its potential applications in research areas such as cardiovascular disease, diabetes, and cancer.
作用機序
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates various metabolic pathways. Activation of PPARδ by (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which may explain its beneficial effects in cardiovascular disease and diabetes. In cancer, (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone has been shown to induce apoptosis through a PPARδ-independent mechanism.
Biochemical and Physiological Effects:
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase endurance and improve exercise performance, which may have implications for the treatment of muscle wasting and other conditions. It has also been shown to reduce inflammation, improve lipid metabolism, and increase insulin sensitivity, which may have implications for the prevention and treatment of various metabolic disorders.
実験室実験の利点と制限
One advantage of using (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone in lab experiments is its selectivity for PPARδ, which allows for the specific modulation of metabolic pathways. However, one limitation is its potential for off-target effects, which may complicate data interpretation. Additionally, the safety and toxicity of (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone in humans is not fully understood, which may limit its potential clinical applications.
将来の方向性
For (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone research include further investigation of its potential applications in cardiovascular disease, diabetes, and cancer, as well as its mechanisms of action and potential off-target effects. Additionally, the development of more selective PPARδ agonists may provide new therapeutic options for various metabolic disorders.
合成法
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone can be synthesized through a multistep process that involves the reaction of tert-butylamine with 4-chlorobutyric acid, followed by the reaction of the resulting product with 4-hydroxy-3-methylbenzaldehyde. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
科学的研究の応用
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone has been studied for its potential applications in various research areas. In cardiovascular disease, it has been shown to improve lipid metabolism and reduce inflammation, which may have therapeutic implications for the prevention and treatment of atherosclerosis. In diabetes, it has been shown to improve glucose tolerance and insulin sensitivity, which may have therapeutic implications for the management of type 2 diabetes. In cancer, it has been shown to inhibit tumor growth and induce apoptosis, which may have therapeutic implications for the treatment of various types of cancer.
特性
IUPAC Name |
(4-tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13-12-14(7-8-16(13)20)17(21)19-10-5-6-15(9-11-19)18(2,3)4/h7-8,12,15,20H,5-6,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEJUKPHCCAZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC(CC2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)


![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)



![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)
![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)

![[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)
